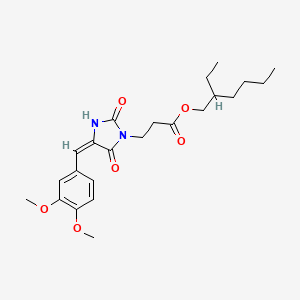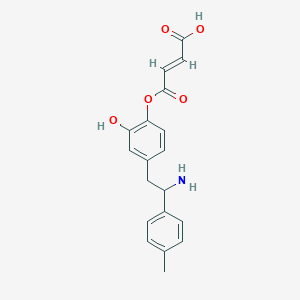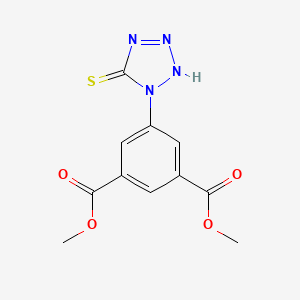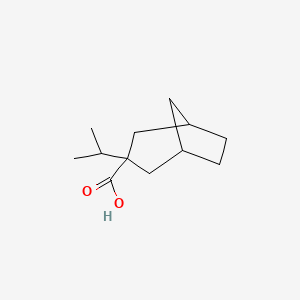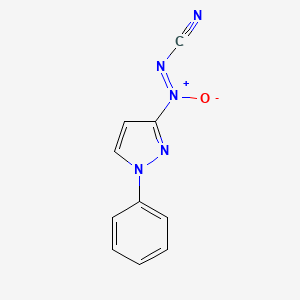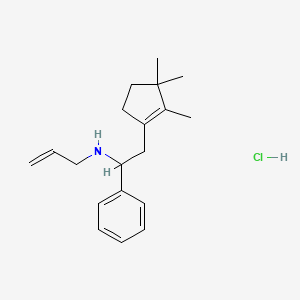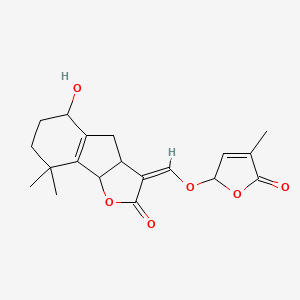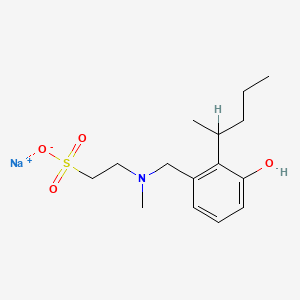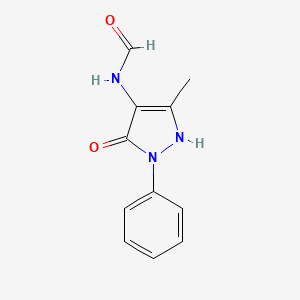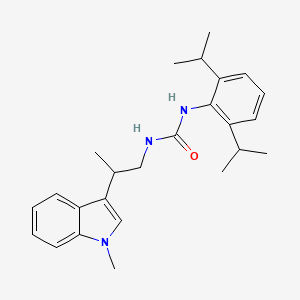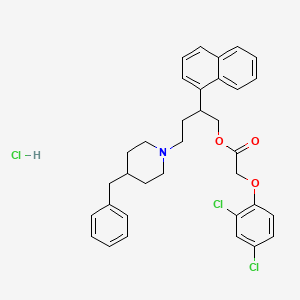
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a benzylpiperidine moiety, a naphthyl group, and a dichlorophenoxyacetate ester, making it a unique and multifaceted molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride typically involves multiple steps:
Formation of Benzylpiperidine: The benzylpiperidine moiety can be synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Attachment of Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Esterification: The final step involves the esterification of the intermediate with 2,4-dichlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and naphthyl groups.
Reduction: Reduction reactions could target the ester or aromatic rings.
Substitution: The dichlorophenoxyacetate moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound might be used as a probe to study biological pathways.
Drug Development: It could be investigated for potential therapeutic properties.
Medicine
Pharmacology: The compound may have potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry
Material Science: It could be used in the development of new materials with unique properties.
Agriculture: The compound might have applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit enzymes involved in critical biological pathways.
Signal Transduction: The compound might affect signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl acetate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl benzoate
- 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorobenzoate
Uniqueness
The presence of the dichlorophenoxyacetate moiety distinguishes 4-(4-Benzylpiperidino)-2-(naphth-1-yl)butyl 2,4-dichlorophenoxyacetate hydrochloride from similar compounds. This unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
119607-21-5 |
|---|---|
Fórmula molecular |
C34H36Cl3NO3 |
Peso molecular |
613.0 g/mol |
Nombre IUPAC |
[4-(4-benzylpiperidin-1-yl)-2-naphthalen-1-ylbutyl] 2-(2,4-dichlorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C34H35Cl2NO3.ClH/c35-29-13-14-33(32(36)22-29)39-24-34(38)40-23-28(31-12-6-10-27-9-4-5-11-30(27)31)17-20-37-18-15-26(16-19-37)21-25-7-2-1-3-8-25;/h1-14,22,26,28H,15-21,23-24H2;1H |
Clave InChI |
OERWPTBOGKXIDF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)CCC(COC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC5=CC=CC=C54.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


